molecular formula C7H12Br2ClN B13007229 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B13007229
M. Wt: 305.44 g/mol
InChI Key: BQUGFWAXSNUFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic organic compound featuring a strained azabicycloheptane core substituted with two bromine atoms at the 7-position, a methyl group at the 6-position, and a hydrochloride salt. This structure combines steric hindrance from the methyl group, electronic effects from the bromine substituents, and enhanced aqueous solubility due to the hydrochloride moiety.

Properties

Molecular Formula

C7H12Br2ClN

Molecular Weight

305.44 g/mol

IUPAC Name

7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C7H11Br2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H

InChI Key

BQUGFWAXSNUFKN-UHFFFAOYSA-N

Canonical SMILES

CC12CCNCC1C2(Br)Br.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves:

  • Step 1: Formation of a suitable precursor , often a methyl-substituted azabicycloheptane or related intermediate.
  • Step 2: Bromination at the 7,7-positions using bromine or bromine-containing reagents.
  • Step 3: Cyclization and salt formation , converting the free base into the hydrochloride salt for improved handling and solubility.
  • Step 4: Purification , often by crystallization or chromatographic methods to achieve high purity.

This approach is supported by literature indicating the use of bromine under controlled temperature and solvent conditions to ensure regioselective dibromination without overbromination or decomposition.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Description Yield (%) Notes
1 Cyclohexene oxide + aqueous methylamine Nucleophilic ring opening to form methylamino-cyclohexanol intermediate ~85% 80°C, 1.5 MPa, 6 hours, confined reaction
2 Intermediate + Phosphorus tribromide (PBr3) / Triethylamine Bromination and ring closure to form 7-methyl-aza-bicyclo[4.1.0]heptane High (not specified) Mild conditions, easy purification
3 Bromination of methyl-aza-bicyclo intermediate with Br2 or PBr3/Ph3P/Et3N Introduction of bromine atoms at 7,7-positions Variable, optimized for high selectivity Controlled temperature and solvent critical
4 Conversion to hydrochloride salt Treatment with HCl to form stable hydrochloride salt Quantitative Enhances solubility and stability

Industrial and Scalable Synthesis

Industrial synthesis often employs continuous flow reactors to improve control over reaction parameters such as temperature, pressure, and reagent stoichiometry, which is crucial for the dibromination step to avoid side reactions and ensure reproducibility. Automated systems allow for precise dosing of bromine and base reagents, enhancing safety and scalability.

  • The bromination step proceeds via electrophilic addition of bromine to the bicyclic system, targeting the 7,7-positions due to their accessibility and electronic environment.
  • The bicyclic framework imposes steric constraints that favor regioselective dibromination.
  • The methyl group at the 6-position stabilizes transition states through hyperconjugation, facilitating the reaction.
  • Nucleophilic substitution reactions on the brominated positions proceed via an SN2 mechanism, as steric hindrance limits alternative pathways.
  • Reaction temperature is typically maintained between ambient and moderate heating (e.g., 20–80°C) to balance reaction rate and selectivity.
  • Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or ethanol are used depending on the step.
  • Purification involves aqueous workup, extraction, and crystallization from solvents like isooctane to isolate the hydrochloride salt with >97% purity.
  • Chiral purity is maintained by controlling stereochemistry during intermediate formation, with enantiomeric excess >99% achievable in optimized protocols.
Preparation Stage Key Reagents Conditions Yield (%) Remarks
Intermediate formation Cyclohexene oxide, methylamine (aqueous) 80°C, 1.5 MPa, 6 h ~85 Confined reaction, high purity intermediate
Bromination and cyclization PBr3 / Et3N or Br2 / Ph3P / Et3N Mild, controlled temperature High Regioselective dibromination at 7,7-positions
Salt formation HCl (aqueous) Ambient temperature Quantitative Formation of hydrochloride salt for stability
Purification Crystallization from isooctane or similar Ambient to 40°C >97 purity Ensures removal of impurities and stereoisomers
  • The synthetic route starting from cyclohexene oxide and methylamine is advantageous due to readily available starting materials and mild reaction conditions.
  • Bromination using phosphorus tribromide or bromine with triphenylphosphine and triethylamine provides efficient and selective dibromination, critical for the bicyclic structure integrity.
  • The bicyclic azabicyclo[4.1.0]heptane scaffold is rigid, which influences reaction pathways and stereochemical outcomes, necessitating careful control of reaction parameters.
  • Industrial methods emphasize continuous flow and automation to improve safety and scalability, especially given the hazardous nature of bromine reagents.
  • Purification techniques ensure high enantiomeric purity and removal of side products, which is essential for pharmaceutical applications.

The preparation of this compound is achieved through a multi-step synthetic process involving nucleophilic ring opening, selective bromination, cyclization, and salt formation. The process benefits from mild reaction conditions, readily available starting materials, and scalable industrial methods. Detailed mechanistic understanding and optimized reaction parameters enable high yields and purity, making this compound accessible for further research and application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, often using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can occur at the nitrogen atom or the methyl group, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Products with different functional groups replacing the bromine atoms.

    Reduction: Debrominated products.

    Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.

Scientific Research Applications

7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the nitrogen atom within the bicyclic structure play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Core Structure Substituents Molecular Formula Notable Properties/Applications
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride (1803584-25-9) Bicyclo[4.1.0]heptane 7,7-dichloro, 6-methyl, hydrochloride C₇H₁₀Cl₂N·HCl High polarity due to Cl; potential pharmaceutical intermediate
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride (1818847-27-6) Bicyclo[4.1.0]heptane 7-CF₃, hydrochloride C₇H₁₀F₃N·HCl Enhanced lipophilicity (CF₃); possible CNS drug candidate
7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride (2436770-95-3) Spiro[2.4]heptane 7,7-difluoro, hydrochloride C₆H₁₀F₂N·HCl Reduced steric bulk (spiro core); solubility in polar solvents
3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (1309352-51-9) Bicyclo[4.1.0]heptane tert-Boc, carboxylic acid C₁₂H₁₉NO₄ Functionalized for peptide synthesis; high stability

Key Observations:

Halogen Substituents :

  • Bromine vs. Chlorine vs. Fluorine: The target compound’s 7,7-dibromo groups confer greater molecular weight and polarizability compared to dichloro () or difluoro () analogs. Bromine’s larger atomic radius may enhance steric effects and influence reactivity in substitution or coupling reactions.
  • Trifluoromethyl (CF₃): The CF₃ group in increases lipophilicity, making it suitable for blood-brain barrier penetration, whereas bromine’s electronegativity may favor interactions with biomolecular targets.

Salt Forms :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation. The target compound’s hydrochloride form likely shares this advantage.

Core Modifications: Spiro vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.